![molecular formula C21H20N2O3S B309155 N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B309155.png)
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide, also known as MpsB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
科学研究应用
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. In inflammation research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms associated with inflammation. In neurological disorder research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential to modulate neurotransmitter release and improve cognitive function.
作用机制
The mechanism of action of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide involves its ability to bind to specific enzymes and modulate their activity. In cancer research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to bind to tubulin, a protein involved in cell division, and inhibit its polymerization, thereby preventing cell division. In inflammation research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. In neurological disorder research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to modulate the activity of neurotransmitter receptors, thereby affecting neurotransmitter release and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide depend on the specific enzyme or receptor that it targets. In cancer research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. In inflammation research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms associated with inflammation. In neurological disorder research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to improve cognitive function and modulate neurotransmitter release.
实验室实验的优点和局限性
One advantage of using N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted modulation of their activity. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For research on N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide include further exploration of its therapeutic potential in various diseases, identification of new targets for N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide, and development of more efficient synthesis methods. Additionally, research could focus on the potential side effects of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide and ways to mitigate them. Overall, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide shows promise as a potential therapeutic agent and warrants further investigation.
合成方法
The synthesis of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials include 3-methylbenzoyl chloride, 2-methylbenzenesulfonamide, and potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The final product is obtained through purification using techniques such as column chromatography or recrystallization.
属性
产品名称 |
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide |
|---|---|
分子式 |
C21H20N2O3S |
分子量 |
380.5 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-3-[(2-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-15-7-5-10-18(13-15)22-21(24)17-9-6-11-19(14-17)23-27(25,26)20-12-4-3-8-16(20)2/h3-14,23H,1-2H3,(H,22,24) |
InChI 键 |
FAIQRNJAKYXMEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



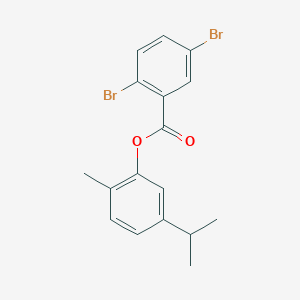
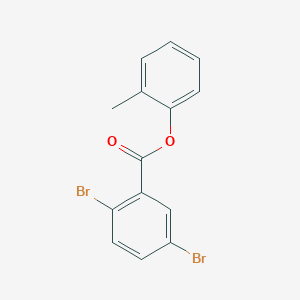
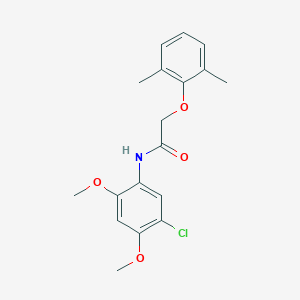
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Propyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309076.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
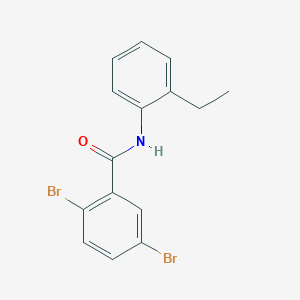


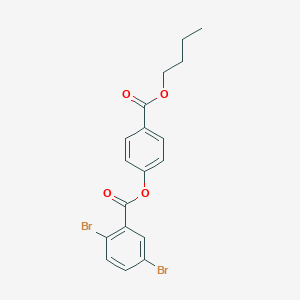

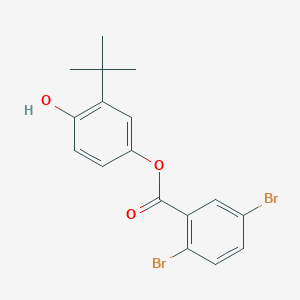

![Ethyl 3-methoxy-4-[(methylsulfonyl)oxy]benzoate](/img/structure/B309094.png)